
4,6-Dimethoxy-2-methylthiopyrimidine
Overview
Description
4,6-Dimethoxy-2-methylthiopyrimidine (CAS: 90905-46-7) is a pyrimidine derivative characterized by methoxy (-OCH₃) and methylthio (-SCH₃) substituents at the 4,6- and 2-positions, respectively. Its molecular formula is C₇H₁₀N₂O₂S, with a molecular weight of 186.23 g/mol . The compound crystallizes in planar layers stabilized by intermolecular C–H···N hydrogen bonds, as revealed by X-ray diffraction studies . It is a white crystalline solid with a melting point of 55–56°C and is primarily utilized as a key intermediate in synthesizing herbicides such as LGC-40864 and KIH-6127 . Its structural flexibility allows for co-crystallization with hydrogen-bond donors like 4-hydroxybenzoic acid, forming supramolecular architectures .
Preparation Methods
Nucleophilic Substitution of 2-Chloro-4,6-dimethoxypyrimidine
One of the most efficient and widely reported methods to prepare 4,6-dimethoxy-2-methylthiopyrimidine involves nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide. This reaction proceeds smoothly under mild conditions and yields the target compound in high purity and yield.
-
- Starting material: 2-chloro-4,6-dimethoxypyrimidine
- Nucleophile: Sodium methyl mercaptide (NaSCH3)
- Solvent: Typically an inert solvent such as toluene or other aromatic hydrocarbons
- Temperature: Moderate heating around 40–60 °C
- Reaction time: Several hours (commonly 1–6 hours)
-
- Yield: Approximately 95.6%
- Purity: High, suitable for further oxidation steps without extensive purification
This method was demonstrated in studies where nucleophilic substitution was followed by standard workup and isolation procedures, confirming the efficiency of this route for industrial and laboratory synthesis.
Chlorination and Methoxylation from 4,6-Dihydroxy-2-methylthiopyrimidine
An alternative synthetic route begins with 4,6-dihydroxy-2-methylthiopyrimidine as the key raw material. This method involves:
Step 1: Superchlorination
- Reagent: Phosphorus oxychloride (POCl3)
- Conditions: Heating to 104–106 °C for 3 hours
- Product: 2-methylthio-4,6-dichloropyrimidine intermediate with high purity (~99.5%)
Step 2: Catalytic Methoxylation
- Reagents: Sodium methoxide solution in methanol
- Catalyst: Trifluoromethane sulfonic acid copper, trifluoromethane sulfonic acid tin, or quaternary ammonium salts (0.001%–0.5% by weight)
- Temperature: 40–45 °C during addition, followed by reflux for 6 hours
- Outcome: Conversion efficiency of chloropyrimidine reaches 100%
- Yield: 97.5% of this compound
-
- Workup includes aqueous extraction and toluene removal by distillation
- Final product contains minor impurities (<1%) such as methylthio-substituted pyrimidines and chlorinated derivatives
This method emphasizes safe operation and reduced sensitization risks for operators by avoiding formation of highly sensitizing impurities.
One-Pot Methoxylation and Oxidation Process
A patented industrially favorable process involves:
Step 1: Reaction of 4,6-dichloro-2-(methylthio)-1,3-pyrimidine with alkali metal methoxide
- Solvent: Inert organic solvents like toluene or benzene
- Temperature: 20–60 °C
- Result: Formation of 4,6-dimethoxy-2-(methylthio)pyrimidine
Step 2: Transfer to aqueous acidic medium and oxidation
- Oxidants: Hydrogen peroxide, often catalyzed by sodium tungstate dihydrate or similar catalysts
- pH control: Adjusted to 5–8 after oxidation using aqueous base (e.g., sodium hydroxide)
- Stirring with or without organic solvent to purify the product
-
- One-pot synthesis reduces isolation steps and waste
- High yield and purity of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (oxidized product)
- Environmentally and economically advantageous for scale-up
This approach is adaptable for producing related sulfonyl derivatives and is well-documented in patents and research literature.
Method Description | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
---|---|---|---|---|---|
Nucleophilic substitution on 2-chloro-4,6-dimethoxypyrimidine | 2-chloro-4,6-dimethoxypyrimidine | Sodium methyl mercaptide | 40–60 °C, several hours | 95.6 | Simple, high yield, widely used |
Chlorination and catalytic methoxylation | 4,6-dihydroxy-2-methylthiopyrimidine | POCl3, sodium methoxide, trifluoromethane sulfonic acid catalysts | 104–106 °C (chlorination), 40–45 °C (methoxylation) | 97.5 | Safe operation, avoids sensitizing impurities |
One-pot methoxylation and oxidation | 4,6-dichloro-2-(methylthio)pyrimidine | Alkali metal methoxide, H2O2, sodium tungstate dihydrate | 20–60 °C, pH 5–8 controlled | ~95 | Industrially efficient, environmentally friendly |
The preparation of this compound is well-established through nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide and via chlorination-methoxylation of 4,6-dihydroxy-2-methylthiopyrimidine. Industrially, one-pot methoxylation followed by oxidation in controlled pH aqueous media offers a streamlined, high-yield, and environmentally sound approach. The choice of method depends on available starting materials, scale, and desired purity, with all methods supported by detailed analytical characterization and optimized reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-2-methylthiopyrimidine undergoes various chemical reactions, including:
Oxidation: Conversion to 4,6-dimethoxy-2-methylsulfonylpyrimidine using hydrogen peroxide.
Substitution: Nucleophilic substitution reactions with different nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of sodium tungstate dihydrate.
Substitution: Sodium methyl mercaptide for nucleophilic substitution.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
4,6-Dimethoxy-2-methylthiopyrimidine has been investigated for its potential as an active pharmaceutical ingredient. Its derivatives have shown promise in various biological activities:
- Anticancer Activity : Research indicates that compounds derived from pyrimidine structures can act as antiproliferative agents. A study developed a series of 4,6-diaryl pyrimidines targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating significant cytotoxic effects against cancer cell lines .
Case Study: Antiproliferative Agents
Compound | Target | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound derivative | EGFR/VEGFR-2 | 5.0 | Induces apoptosis via Bax/Bcl2 modulation |
Agrochemical Applications
The compound has been explored for its herbicidal properties. It serves as a building block for synthesizing herbicides that exhibit significant biological activity.
Case Study: Herbicidal Activity
Compound | Application | Activity Level |
---|---|---|
This compound derivative | Herbicide formulation | High |
Research shows that pyrimidine derivatives can effectively inhibit weed growth, making them valuable in agricultural practices.
Organic Synthesis
In organic chemistry, this compound is utilized as an intermediate in the synthesis of various heterocyclic compounds. It can undergo multiple chemical transformations including oxidation and nucleophilic substitution.
Synthesis Pathways
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-2-methylthiopyrimidine involves its interaction with specific molecular targets. The compound’s methoxy and methylthio groups allow it to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
The biological and chemical properties of pyrimidine derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 4,6-dimethoxy-2-methylthiopyrimidine with analogous compounds:
Structural and Functional Group Variations
Thermal and Solubility Properties
- Thermal Stability : The methoxy groups in this compound contribute to its lower melting point (55–56°C) compared to dichloro analogs, which typically have higher melting points due to stronger halogen bonding .
- Solubility : Methylthio derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMF), whereas sulfonyl derivatives are more soluble in water due to their polar sulfonyl group .
Biological Activity
4,6-Dimethoxy-2-methylthiopyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores the synthesis, biological activity, and relevant research findings concerning this compound.
Synthesis
The synthesis of this compound can be achieved through nucleophilic substitution reactions. A notable method involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide, yielding the target compound with a high efficiency of approximately 95.6% . This efficient synthesis is crucial for enabling further biological studies and applications.
The mechanism by which pyrimidine derivatives exert their anticancer effects often involves modulation of key signaling pathways related to cell proliferation and apoptosis. For example, studies have indicated that certain compounds can act as dual inhibitors targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are critical in cancer progression . The ability to induce apoptosis through alterations in the Bax/Bcl-2 ratio has also been observed in related compounds.
Case Studies and Experimental Data
- Cytotoxicity Testing : In a study assessing various novel pyrimidines, compounds were tested at a concentration of 10 μM against multiple cancer cell lines. The results showed that some compounds achieved over 40% growth inhibition in sensitive cell lines such as leukemia and breast cancer .
- Molecular Docking Studies : Computational studies have provided insights into how these compounds interact with target proteins. Molecular docking analyses suggest that structural features of pyrimidines may enhance binding affinity to EGFR and VEGFR-2 .
- Structure-Activity Relationship (SAR) : Research indicates that modifications at specific positions on the pyrimidine ring can significantly influence biological activity. For instance, the presence of methoxy groups at the 4 and 6 positions has been linked to increased potency against certain cancer cell types .
Data Tables
Compound Name | Synthesis Yield | Tested Cell Lines | % Growth Inhibition |
---|---|---|---|
This compound | 95.6% | NCI Cancer Cell Lines | >40% (varied by line) |
Related Pyrimidine Derivative | TBD | MCF-7, K-562 | Specific values TBD |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4,6-Dimethoxy-2-methylthiopyrimidine in a laboratory setting?
- Methodological Answer: Synthesis typically involves nucleophilic substitution or thiomethylation of precursor pyrimidines. For example, starting with 4,6-dimethoxypyrimidine, a methylthio group can be introduced via reaction with methanethiol or methyl disulfide under basic conditions. Purification often employs recrystallization from methanol, as demonstrated in crystal growth experiments . Key steps include:
- Reagent selection: Use high-purity starting materials (e.g., Aldrich-sourced intermediates).
- Temperature control: Warm methanol solutions (20 ml) at 40–50°C for optimal solubility.
- Crystallization: Slow cooling to room temperature yields pure crystals.
Table 1: Typical Reaction Parameters
Parameter | Condition |
---|---|
Solvent | Methanol |
Reaction Temperature | 40–50°C |
Cooling Rate | 0.5°C/min |
Q. What safety precautions should be taken when handling this compound?
- Methodological Answer: Although suggests no GHS hazards for related compounds, general lab safety protocols from analogous pyrimidines () should be followed:
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods for powder handling to avoid inhalation.
- Storage: Keep in airtight containers at 2–8°C, away from oxidizers.
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
Always consult updated SDS for compound-specific hazards .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy: Confirm methoxy (δ 3.8–4.0 ppm) and methylthio (δ 2.5–2.7 ppm) groups.
- Mass Spectrometry: Validate molecular weight (186.23 g/mol) via ESI-MS.
- X-ray Crystallography: Resolve planar molecular geometry and C–H···N hydrogen bonding (bond angles: 120° ± 2°) .
Table 2: Key Spectroscopic Markers
Technique | Expected Result |
---|---|
H NMR | Singlets for OCH and SCH |
Melting Point | >150°C (decomposition observed) |
Advanced Research Questions
Q. How can X-ray crystallography elucidate molecular packing and hydrogen-bonding interactions?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) reveals intermolecular interactions critical for material properties. For this compound:
- Sample Preparation: Grow crystals via slow evaporation (methanol, 20 ml) .
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Analysis: Identify C–H···N bonds (2.5–2.7 Å) and layer stacking parallel to the ab plane.
Co-crystallization with 4-hydroxybenzoic acid forms R_2$$^2(8) hydrogen-bonded motifs, enhancing stability .
Q. How to resolve contradictions in reported physicochemical properties (e.g., solubility)?
- Methodological Answer: Discrepancies may arise from polymorphic forms or impurities. Systematic approaches include:
- Replicate Studies: Reproduce synthesis/purification methods from conflicting reports.
- Advanced Analytics: Use HPLC (C18 column, methanol:water = 70:30) to assess purity.
- Solubility Profiling: Test in multiple solvents (e.g., DMSO, NaOH) under controlled pH .
Cross-validate findings with computational models (e.g., COSMO-RS for solubility predictions).
Q. What considerations are crucial for co-crystallization experiments to enhance pharmaceutical properties?
- Methodological Answer: Co-crystallization with hydrogen-bond donors (e.g., 4-hydroxybenzoic acid) improves stability and bioavailability:
- Stoichiometry: Use a 1:1 molar ratio of API and coformer .
- Solvent Selection: Methanol/water mixtures promote co-crystal nucleation.
- Characterization: Confirm supramolecular interactions via PXRD and FT-IR.
Table 3: Co-crystal Design Parameters
Parameter | Optimal Condition |
---|---|
Coformer pKa | ±1 unit of API pKa |
Mixing Time | 24–48 hrs |
Properties
IUPAC Name |
4,6-dimethoxy-2-methylsulfanylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-10-5-4-6(11-2)9-7(8-5)12-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URSYQIBBJXLQBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)SC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372619 | |
Record name | 4,6-Dimethoxy-2-methylthiopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90905-46-7 | |
Record name | 4,6-Dimethoxy-2-methylthiopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.